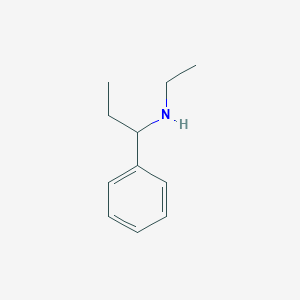

Ethyl(1-phenylpropyl)amine

Description

Historical Context and Chemical Significance of Alkyl(phenylalkyl)amines

The class of compounds known as alkyl(phenylalkyl)amines, which includes Ethyl(1-phenylpropyl)amine, represents a significant and long-standing area of chemical inquiry. Structurally, these are amines where an alkyl group is substituted by an aromatic phenyl group. ebi.ac.uk Their historical importance is deeply rooted in their relationship to naturally occurring monoamine neurotransmitters, chemicals essential for signal transmission between nerve cells in the brain. ebi.ac.ukwikipedia.org This fundamental biological connection has made phenylalkylamines a cornerstone of medicinal chemistry and pharmacology for decades.

The chemical significance of this class is broad. Phenylalkylamines form the structural backbone of a vast number of compounds, both natural and synthetic. ebi.ac.ukwikipedia.org Their derivatives have been developed for a wide range of applications, including as psychostimulants, antidepressants, decongestants, and appetite suppressants. ebi.ac.ukwikipedia.org Beyond pharmacology, they are valuable building blocks in organic synthesis. The presence of a chiral center in many substituted phenylalkylamines, such as in the 1-phenylpropylamine framework, makes them crucial intermediates in the enantioselective synthesis of more complex molecules. acs.org Research into this class has driven the development of new synthetic methodologies and catalytic systems, particularly in the field of asymmetric hydrogenation. acs.org

Rationale for In-depth Academic Investigation of this compound

The academic focus on this compound and its parent compound, 1-phenylpropylamine, stems from several key factors. A primary driver is its role as a chiral building block and a precursor in the synthesis of valuable molecules. For instance, the related compound 1-methyl-3-phenylpropylamine (B141231) (an isomer) is a known precursor for the antihypertensive drug dilevalol. vito.be This link to pharmaceutically active compounds provides a strong rationale for developing efficient and stereoselective methods for its synthesis and purification.

Furthermore, the compound serves as a model substrate in the development and optimization of novel chemical reactions and biocatalytic processes. Researchers utilize substrates like 1-phenylpropylamine and its derivatives to test the efficacy of new catalytic systems. For example, studies have employed related compounds to explore dehydrogenation-driven reactions for creating complex N-functionalized 2-aminophenols. nih.gov In the field of biocatalysis, (S)-1-phenylpropylamine is a substrate for amine transaminases, enzymes that are of great interest for the environmentally friendly production of chiral amines. researchgate.net Investigating its interaction with these enzymes helps in understanding their function and in engineering improved biocatalysts. researchgate.net

Scope and Objectives of Contemporary Research on the Compound

Contemporary research on this compound and its immediate analogs is multifaceted, focusing on synthesis, separation, and application in catalysis.

Key research objectives include:

Developing Novel Synthetic Routes: A significant area of research is the creation of efficient methods for synthesizing these amines. One recent study demonstrated the use of a 1-phenylpropylamine derivative in a dehydrogenation-driven reaction with cyclohexanones to produce N-functionalized 2-aminophenols, showcasing a one-step assembly of molecular complexity. nih.gov

Improving Biocatalytic Production: There is a strong focus on using enzymes for stereoselective synthesis. Research investigates the properties of amine transaminases to produce enantiomerically pure amines like (S)-1-phenylpropylamine. researchgate.net The objective is to characterize these enzymes and use protein engineering to broaden their substrate scope to include bulkier amines. researchgate.net

Advancing Separation Technologies: As biocatalytic and chemical syntheses often result in mixtures, developing efficient separation techniques is crucial. Recent work has explored novel membrane technologies for the selective extraction of aromatic amines like 1-methyl-3-phenylpropylamine from reaction media. vito.be The goal is to enhance membrane performance and stability using methods like polydimethylsiloxane (B3030410) (PDMS) coatings, providing a safer and more effective alternative to traditional liquid-liquid extraction. vito.be

Structural and Spectroscopic Characterization: Fundamental understanding of the molecule's properties is pursued through computational and experimental methods. Quantum chemical studies, for example, are used to investigate the structural and spectroscopic characteristics of related phenylalkylamines, providing valuable data that complements experimental findings from NMR and FT-IR spectroscopy. researchgate.net

Table 1: Chemical and Physical Properties of this compound An interactive data table based on available chemical information.

| Property | Value |

|---|---|

| Molecular Formula | C11H17N |

| Molecular Weight | 163.26 g/mol |

| IUPAC Name | N-ethyl-1-phenylpropan-1-amine |

| SMILES | CCC(C1=CC=CC=C1)NCC |

| InChIKey | IFIZHIAVDJBZBY-UHFFFAOYSA-N |

| Predicted XlogP | 2.6 |

Data sourced from PubChem. uni.lu

Key Research Challenges and Opportunities in the Field

The investigation of this compound is accompanied by specific challenges that, in turn, create significant research opportunities.

Key Research Challenges:

Stereoselective Synthesis: A persistent challenge is the efficient and highly selective synthesis of a single enantiomer (a specific 3D form) of the molecule. While methods like asymmetric hydrogenation exist, catalyst deactivation by the resulting amine product can be a problem, particularly for N-alkyl ketimines. acs.org

Substrate Limitations in Biocatalysis: While enzymes offer a green route to chiral amines, their natural substrate range can be limited. Many amine transaminases show lower activity towards more sterically hindered or bulky amines like 1-phenylpropylamine compared to smaller substrates. researchgate.net

Product Separation and Purification: The separation of the target amine from unreacted substrates, byproducts, or the solvent is a critical hurdle, especially in biocatalysis where reactions occur in aqueous media. vito.be The stability and efficiency of separation methods, such as supported liquid membranes, need improvement for industrial-scale applications. vito.be

Key Research Opportunities:

Rational Enzyme Engineering: The limitations of natural enzymes present an opportunity for rational protein engineering. By understanding the three-dimensional structure of enzymes like amine transaminases, researchers can make targeted mutations to create novel biocatalysts with an expanded substrate scope, enabling the efficient production of bulky amines. researchgate.net

Advanced Material Development for Separations: The need for better purification methods drives innovation in materials science. There is a significant opportunity to develop novel, stable, and environmentally benign materials for membrane-based separations. vito.be Research into PDMS-coated membranes shows promise for creating more robust and selective systems for amine extraction. vito.be

Novel Catalytic Systems: The challenges in chemical synthesis create opportunities for discovering new catalysts and reaction pathways. This includes the development of more robust catalysts for asymmetric hydrogenation or exploring entirely new reactions where these amines can be used as building blocks for complex, high-value molecules. acs.orgnih.gov

Table 2: Summary of Recent Research Findings An interactive data table summarizing key research objectives and outcomes.

| Research Area | Objective | Key Finding | Source |

|---|---|---|---|

| Synthetic Chemistry | Develop one-shot assembly of complex molecules. | A derivative was successfully used as a substrate in a TEMPO-mediated reaction to synthesize N-functionalized 2-aminophenols in excellent yields. | nih.gov |

| Biocatalysis | Improve enzymatic synthesis of chiral amines. | A thermostable amine transaminase was characterized, and protein engineering (W89A mutant) successfully expanded its substrate range to bulkier amines. | researchgate.net |

| Separation Science | Enhance membrane extraction of aromatic amines. | A PDMS-coated PTFE membrane showed superior solute fluxes and stability compared to an ionic liquid-based system for separating a structural isomer. | vito.be |

| Computational Chemistry | Characterize molecular structure and spectroscopy. | Density functional theory (DFT) calculations have been used to determine the optimized molecular structure and vibrational frequencies of a related isomer. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-phenylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIZHIAVDJBZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Ethyl 1 Phenylpropyl Amine

Evolution of Classical Synthetic Routes

Classical synthetic approaches to ethyl(1-phenylpropyl)amine have primarily relied on well-established organic reactions. These methods, while effective in producing the racemic compound, have paved the way for the development of more refined and stereoselective techniques.

Reductive Amination Strategies for 1-Phenylpropanones

Reductive amination stands as a cornerstone for the synthesis of secondary amines and is a principal method for producing this compound. This one-pot reaction typically involves the condensation of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. wikipedia.org

The primary precursor for this route is 1-phenyl-1-propanone. The reaction proceeds by the nucleophilic attack of ethylamine (B1201723) on the carbonyl carbon of 1-phenyl-1-propanone, forming a hemiaminal, which then dehydrates to the corresponding N-(1-phenylpropylidene)ethanamine intermediate. Subsequent reduction of this imine yields this compound.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common industrial practice. chemicalbook.com Alternatively, hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used in laboratory settings due to their milder reaction conditions. orgsyn.org The choice of reducing agent can influence the reaction's efficiency and selectivity. For instance, sodium cyanoborohydride is particularly effective as it is less reactive towards the ketone starting material and selectively reduces the iminium ion as it is formed. orgsyn.org

The Leuckart reaction and its modifications, which utilize formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium (B1175870) formate (B1220265) or formamide), also represent a viable, albeit often harsher, method for this reductive amination. ntnu.nomdpi.comwikipedia.org

Table 1: Comparison of Reducing Agents for the Reductive Amination of 1-Phenyl-1-propanone with Ethylamine

| Reducing Agent | Catalyst/Conditions | Advantages | Disadvantages |

| H₂ | Pd/C, PtO₂, Raney Ni | High efficiency, clean byproducts (H₂O) | Requires specialized high-pressure equipment |

| NaBH₄ | Methanol or Ethanol | Mild conditions, readily available | Can also reduce the starting ketone |

| NaBH₃CN | Methanol, slightly acidic pH | Selective for the imine/iminium ion | Toxic cyanide byproduct |

| HCOOH/NH₃ (Leuckart) | High temperature | Inexpensive reagents | Harsh conditions, potential for side reactions |

Amine Alkylation and Arylation Techniques

The direct alkylation of a primary amine with an alkyl halide is a fundamental method for synthesizing secondary amines. In the context of this compound synthesis, this would involve the reaction of 1-phenylpropylamine with an ethylating agent such as ethyl bromide or ethyl iodide.

This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on the nitrogen atom of 1-phenylpropylamine attacks the electrophilic carbon of the ethyl halide, displacing the halide ion.

A significant challenge in this approach is the potential for overalkylation. The product, this compound, is itself a nucleophile and can compete with the starting primary amine to react with the ethyl halide, leading to the formation of the tertiary amine, dithis compound, and even a quaternary ammonium salt. To mitigate this, a large excess of the primary amine is often used to favor the desired mono-alkylation.

Arylation techniques, while less direct for this specific synthesis, are crucial in the broader context of secondary amine synthesis. Modern methods often employ metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds. While not a primary route to this compound, these techniques highlight the advancements in C-N bond formation that have influenced the field.

Multi-Step Conversions from Precursors

Multi-step synthetic sequences offer greater flexibility and control in the construction of this compound, allowing for the use of a wider range of starting materials. A common precursor for this approach is norephedrine (B3415761) or pseudoephedrine, which already possess the core 1-phenyl-2-aminopropane skeleton.

One plausible route involves the conversion of the hydroxyl group in norephedrine to a good leaving group, followed by reduction. For instance, treatment of norephedrine with thionyl chloride (SOCl₂) can convert the hydroxyl group into a chloro group. Subsequent hydrogenolysis of the resulting chloro-amine derivative, typically using a palladium catalyst, would remove the chlorine and reduce the benzylic C-O bond, yielding the desired this compound skeleton, assuming the starting material was N-ethylated. A more direct reduction of the benzylic hydroxyl group of N-ethylnorephedrine can also be envisioned.

Another multi-step approach could start from 1-phenyl-1-propanol. This alcohol can be converted to a halide, such as 1-bromo-1-phenylpropane, using a reagent like phosphorus tribromide (PBr₃). Subsequent reaction of this alkyl halide with an excess of ethylamine would then yield this compound through nucleophilic substitution. google.com

Enantioselective Synthesis of Chiral this compound

The presence of a stereocenter at the carbon atom attached to both the phenyl group and the nitrogen atom means that this compound can exist as a pair of enantiomers. The production of enantiomerically pure forms of this compound is of great interest and requires the use of asymmetric synthesis techniques.

Asymmetric Catalysis for Enantiopure Production

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering high enantioselectivities and catalytic efficiency. For the synthesis of chiral this compound, asymmetric reductive amination is the most direct and widely explored approach. nih.govrsc.org This method involves the use of a chiral catalyst to control the stereochemical outcome of the reduction of the prochiral imine intermediate.

The success of metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand that coordinates to the metal center. tcichemicals.com For the asymmetric hydrogenation of imines, transition metals such as iridium and rhodium, complexed with chiral phosphine (B1218219) ligands, have shown remarkable success. sbcat.orgnih.gov

The design of these ligands often focuses on creating a well-defined chiral pocket around the metal's active site. This steric and electronic environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Common classes of chiral ligands that have been evaluated for similar transformations include those based on atropisomeric biaryl scaffolds, such as BINAP and its derivatives, as well as ligands with P-stereogenic centers. nih.gov More recently, phosphoramidite (B1245037) ligands have emerged as a highly effective class of ligands for iridium-catalyzed asymmetric reductive aminations, demonstrating excellent enantioselectivity and broad substrate scope. nih.govrsc.org

In the context of synthesizing chiral this compound, the key step is the asymmetric reduction of N-(1-phenylpropylidene)ethanamine. A catalyst system would typically consist of an iridium or rhodium precursor, such as [Ir(COD)Cl]₂ or a similar rhodium complex, and a chiral phosphine or phosphoramidite ligand. The reaction is then carried out under a hydrogen atmosphere. The choice of ligand, solvent, and reaction conditions are all critical parameters that need to be optimized to achieve high enantiomeric excess (ee).

Table 2: Key Chiral Ligand Families for Asymmetric Hydrogenation of Imines

| Ligand Family | Metal | Key Structural Feature | Typical Enantioselectivity |

| BINAP Derivatives | Rh, Ir | Axially chiral biaryl phosphine | High to excellent |

| P-Chirogenic Phosphines | Rh, Ir | Chirality at the phosphorus atom | High to excellent |

| Phosphoramidites | Ir | P-N bond, often with a biaryl backbone | Excellent |

| Josiphos Ligands | Rh, Ir | Ferrocene backbone with diphosphine | High to excellent |

The evaluation of these ligands involves screening a library of structurally diverse chiral ligands against the specific substrate. The yield and enantiomeric excess of the product are then determined, often by chiral chromatography, to identify the optimal catalyst system. Mechanistic studies, including computational modeling, are also employed to understand the factors that govern the stereoselectivity and to guide the rational design of new and improved chiral ligands. tcichemicals.com

Organocatalytic Approaches and Stereocontrol

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral centers. In the context of synthesizing chiral amines like this compound, organocatalysts, such as those derived from natural amino acids (e.g., proline) or BINOL, can effectively control the stereochemical outcome of a reaction. These small organic molecules catalyze reactions by forming transient chiral intermediates, such as iminium ions, which then react stereoselectively.

A key strategy involves the asymmetric allylation of imines. beilstein-journals.org For instance, a BINOL-derived chiral phosphoric acid can catalyze the asymmetric ajrconline.orgnih.gov-rearrangement of ene-aldimines to produce enantioenriched homoallylic amines. beilstein-journals.org While not a direct synthesis of this compound, this methodology highlights the principle of using chiral organocatalysts to control the formation of a stereocenter adjacent to a nitrogen atom. The enantioselectivity of these reactions is often governed by factors such as steric hindrance and electronic effects within the catalyst-substrate complex. researchgate.net Fine-tuning the electronic properties of the catalyst, for example by altering substituents on the catalyst backbone, can rationally improve the enantiomeric excess of the product. researchgate.net

Table 1: Examples of Organocatalytic Asymmetric Allylation of Imines This table is illustrative of the general methodology and its potential application.

| Catalyst Type | Substrate Scope | Achieved Enantiomeric Excess (ee) | Research Focus |

| Chiral Phosphoric Acid | Aryl, Heteroaryl, Alkyl Aldehyde-derived Imines | 90-98% | High enantioselectivity across a broad substrate range. beilstein-journals.org |

| Hindered Aminophenol | Imines from various aldehydes | Up to 98% | Versatile catalysis for organoboron additions. lboro.ac.uk |

| N-(2-hydroxylphenyl)-(S)-prolinamide | Aldol (B89426) reactions (principle applicable to Mannich reactions for amine synthesis) | Correlates with catalyst electronic properties | Demonstrates rational improvement of enantioselectivity by tuning catalyst electronics. researchgate.net |

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of this compound, a prochiral precursor could be derivatized with a chiral auxiliary, such as an oxazolidinone or pseudoephenamine. wikipedia.orgnih.gov For example, an N-acylated oxazolidinone derived from an amino acid can undergo diastereoselective alkylation. The bulky auxiliary shields one face of the enolate intermediate, forcing the electrophile (e.g., an ethyl group) to approach from the less hindered face. Subsequent cleavage of the auxiliary would yield the chiral carboxylic acid, which can then be converted to the target amine via reactions like the Curtius or Hofmann rearrangement.

Alternatively, pseudoephedrine and its analog pseudoephenamine are highly effective chiral auxiliaries for the asymmetric alkylation of amide enolates, providing excellent stereocontrol. nih.gov Amides derived from pseudoephenamine often exhibit a high propensity to be crystalline, facilitating purification by recrystallization. nih.gov A notable chiral auxiliary, 1-phenylethylamine (B125046) (α-PEA), is widely used due to its low cost and availability in both enantiomeric forms, making it a "privileged" chiral inducer. mdpi.com

Table 2: Common Chiral Auxiliaries and Their Applications in Amine Synthesis

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism | Removability |

| Evans Oxazolidinones | Asymmetric alkylation, aldol reactions | Chelation control and steric shielding of the enolate. wikipedia.org | Hydrolysis (acidic or basic), Reductive cleavage. wikipedia.org |

| Pseudoephedrine/ Pseudoephenamine | Asymmetric alkylation of amides | Formation of a rigid chelated enolate structure directing alkylation. nih.gov | Acidic or basic hydrolysis to the carboxylic acid, reduction to the alcohol. nih.gov |

| (R)- and (S)-1-Phenylethylamine | Resolution of racemic acids, diastereoselective synthesis | Formation of diastereomeric salts or amides. mdpi.com | Cleavage of the amide bond. mdpi.com |

Biocatalytic Transformations Utilizing Enzymes (e.g., ω-Transaminases)

Biocatalysis offers a highly selective and environmentally benign route to chiral amines. diva-portal.org ω-Transaminases (ω-TAs) are particularly powerful enzymes for this purpose, as they catalyze the asymmetric amination of a prochiral ketone to a chiral amine with high enantioselectivity. nih.govwhiterose.ac.uk

The synthesis of this compound could be achieved via the reductive amination of 1-phenyl-1-propanone. The reaction mechanism involves a "ping-pong-bi-bi" kinetic sequence where the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor accepts an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. whiterose.ac.uk The PMP then transfers the amino group to the ketone substrate, yielding the chiral amine product and regenerating the PLP cofactor. whiterose.ac.uk

The stereochemical outcome—(R) or (S)-amine—is determined by the choice of enzyme, as both (R)- and (S)-selective ω-TAs are known. whiterose.ac.uk A major challenge in ω-TA-catalyzed reactions is the unfavorable reaction equilibrium. diva-portal.org This can be overcome by using a large excess of the amine donor or by employing systems to remove the ketone co-product (e.g., acetone (B3395972) when using isopropylamine). researchgate.net The application of ω-TAs has been demonstrated in industry for the synthesis of complex pharmaceutical intermediates, underscoring their scalability and efficiency. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of valuable chemicals like this compound.

Solvent-Free and Solvent-Reduced Reaction Conditions

Organic solvents are a major contributor to chemical waste. researchgate.net Performing reactions under solvent-free or solvent-reduced conditions can significantly improve the environmental profile of a synthesis. jocpr.com For amine synthesis, this can be achieved through techniques like grinding, where solid reactants are mixed in a mortar and pestle, sometimes with a catalytic amount of acid or base, to initiate the reaction. jocpr.com This method is not only environmentally friendly but can also lead to higher yields and simpler work-up procedures. jocpr.com

For example, the initial formation of an imine from 1-phenyl-1-propanone and ethylamine could potentially be performed under solvent-free conditions, followed by a reduction step. The use of benign and renewable solvents like ethyl lactate, which can be tuned with a co-solvent like water, also represents a greener alternative to traditional volatile organic solvents. researchgate.net

Microwave-Assisted and Photochemical Synthesis Modalities

Microwave-assisted organic synthesis is a key green chemistry technology that often leads to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. ajrconline.organton-paar.com Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. anton-paar.com This technique avoids the often slow and inefficient process of heat transfer through vessel walls associated with classical reflux heating. anton-paar.com The synthesis of anilines from aryl halides, for instance, has been achieved in minutes with high yields using microwave heating in aqueous ammonia, eliminating the need for organic solvents and metal catalysts. nih.gov This approach could be adapted for the amination steps in the synthesis of this compound.

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis This table presents generalized findings from literature on the benefits of microwave assistance.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage |

| Synthesis of Anilines | 12+ hours | 10-20 minutes | Drastic reduction in reaction time, elimination of organic solvents. nih.gov |

| Various Traditional Reactions | 45-60 minutes | ~10 minutes | Faster, better yields, safer approach. ajrconline.org |

| Propargylamine Synthesis | Several hours | Minutes | Rapid, one-pot, high-yield synthesis. researchgate.net |

While less commonly documented for this specific transformation, photochemical methods, which use light to initiate chemical reactions, represent another advanced modality that can offer unique reactivity and selectivity under mild conditions.

Sustainable Catalyst Systems and Renewable Feedstocks

The long-term sustainability of chemical manufacturing relies on the use of renewable raw materials and efficient, recyclable catalysts. nih.gov Biomass, such as lignocellulose, and CO2 are considered key renewable feedstocks for the future circular economy. nih.gov

For aromatic compounds like this compound, renewable feedstocks can be sourced from biomass. For example, amino acids like L-phenylalanine, which can be produced by fermentation from glucose, are attractive starting materials. nih.gov Artificial enzyme cascades have been developed to convert L-phenylalanine into valuable aromatic amines like benzylamine, demonstrating a proof-of-concept for producing such compounds from renewable sources. nih.govresearchgate.net These biocatalytic pathways represent a sustainable alternative to traditional syntheses that rely on petroleum-derived benzene (B151609). nih.gov

In addition to biocatalysts, the development of sustainable catalyst systems focuses on using earth-abundant metals or designing highly efficient and recyclable noble metal catalysts. britishwaterfilter.com Combining these sustainable catalysts with renewable feedstocks provides a powerful strategy for the green synthesis of high-value chemicals. researchgate.net

Waste Minimization and Atom Economy Considerations

In the synthesis of this compound, the principles of green chemistry, particularly waste minimization and atom economy, are critical for developing sustainable and efficient manufacturing processes. jocpr.com Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com A higher atom economy signifies a greener process with less waste generation. wikipedia.org This section evaluates several synthetic methodologies for this compound through the lens of these principles.

The synthesis of secondary amines like this compound can be approached through various routes, each with distinct implications for waste and efficiency. Traditional methods are often contrasted with modern catalytic and biocatalytic approaches that are designed to maximize atom economy.

Classical vs. Modern Synthetic Routes

A common precursor for this compound is the ketone 1-phenyl-1-propanone, which is reacted with ethylamine. The key difference between synthetic strategies lies in the choice of reducing agent and catalyst, which directly impacts the generation of by-products.

The Leuckart Reaction : This classical method is a form of reductive amination that utilizes formic acid or ammonium formate as the reducing agent and nitrogen source. wikipedia.orgmdpi.com The reaction between 1-phenyl-1-propanone and ethylamine in the presence of formic acid produces the desired amine. However, the formic acid is oxidized to carbon dioxide, which is released as a gaseous by-product. wikipedia.org This loss of atoms to a waste product significantly lowers the atom economy of the process. The reaction also typically requires high temperatures, often exceeding 120°C. wikipedia.org

The generation of stoichiometric amounts of carbon dioxide and water as by-products makes this route inherently inefficient from an atom economy perspective.

Reductive Amination with Hydride Reagents : Another common laboratory-scale approach involves the reductive amination of 1-phenyl-1-propanone with ethylamine using stoichiometric hydride reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orgmasterorganicchemistry.com While effective in achieving the chemical transformation, these reagents generate significant inorganic waste. For instance, using NaBH₄ results in the formation of borate (B1201080) salts that must be separated and disposed of, leading to a poor atom economy. masterorganicchemistry.com

Catalytic Reductive Amination : From a green chemistry standpoint, catalytic reductive amination is a superior alternative. wikipedia.orgfrontiersin.org This one-pot process involves reacting the ketone (1-phenyl-1-propanone) and amine (ethylamine) with a catalyst in the presence of hydrogen gas (H₂). wikipedia.org Common catalysts include palladium on carbon (Pd/C) or Raney Nickel. wikipedia.orglibretexts.org

In this catalytic pathway, the only by-product is water. As hydrogen is the reducing agent, all atoms from the primary reactants (ketone and amine) are, in principle, incorporated into the final product. This results in a very high theoretical atom economy and minimal waste, aligning closely with the principles of green chemistry. rsc.org

Biocatalytic Synthesis : The use of enzymes, particularly transaminases (ATAs), represents a frontier in the green synthesis of chiral amines. rsc.orgmdpi.comdiva-portal.org In this approach, a transaminase enzyme catalyzes the transfer of an amino group from an amine donor to the ketone precursor (1-phenyl-1-propanone) to produce this compound, often with very high enantioselectivity. nih.govresearchgate.net The reaction occurs under mild, aqueous conditions. mdpi.com The atom economy of a biocatalytic process is highly dependent on the choice of the amine donor. If a simple donor like alanine (B10760859) is used, the by-product is pyruvate. Shifting the reaction equilibrium to favor product formation is a key challenge, but when optimized, this method can be highly efficient and sustainable. diva-portal.orgnih.gov

Comparative Analysis of Atom Economy

The theoretical atom economy for different synthetic routes can be calculated to provide a quantitative comparison of their efficiency. The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Synthetic Method | Primary Reactants | Reducing Agent | Key By-products | Theoretical Atom Economy | Green Chemistry Considerations |

| Leuckart Reaction | 1-Phenyl-1-propanone, Ethylamine | Formic Acid | H₂O, CO₂ | 72.8% | High temperatures required; generates gaseous CO₂ waste. wikipedia.org |

| Reductive Amination | 1-Phenyl-1-propanone, Ethylamine | Sodium Borohydride (NaBH₄) | Borate Salts, H₂ | < 80% (varies) | Stoichiometric inorganic waste; complex workup. masterorganicchemistry.com |

| Catalytic Hydrogenation | 1-Phenyl-1-propanone, Ethylamine | Hydrogen (H₂) | H₂O | 90.1% | High atom economy; catalytic process; minimal waste. wikipedia.org |

| Biocatalysis | 1-Phenyl-1-propanone | Amine Donor (e.g., Alanine) | Ketone by-product (e.g., Pyruvate) | Variable | Mild aqueous conditions; high selectivity; requires equilibrium shift. mdpi.comnih.gov |

The following table details the calculation of atom economy for two of the discussed synthetic pathways.

| Parameter | Leuckart Reaction | Catalytic Hydrogenation |

| Desired Product | This compound | This compound |

| Molecular Weight (MW) of Product | 163.26 g/mol | 163.26 g/mol |

| Reactants | 1-Phenyl-1-propanone (134.18 g/mol ) Ethylamine (45.08 g/mol ) Formic Acid (46.03 g/mol ) | 1-Phenyl-1-propanone (134.18 g/mol ) Ethylamine (45.08 g/mol ) Hydrogen (2.02 g/mol ) |

| Sum of Reactant MWs | 225.29 g/mol | 181.28 g/mol |

| Calculation | (163.26 / 225.29) * 100 | (163.26 / 181.28) * 100 |

| % Atom Economy | 72.8% | 90.1% |

Advanced Structural Characterization and Stereochemical Analysis of Ethyl 1 Phenylpropyl Amine

High-Resolution Spectroscopic Techniques for Elucidation

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, yielding detailed information about their electronic and nuclear environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for Ethyl(1-phenylpropyl)amine are not widely published in dedicated studies, the expected chemical shifts can be predicted based on established principles and data from analogous structures. core.ac.uklibretexts.orghmdb.ca

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The key expected signals include a complex multiplet for the aromatic protons of the phenyl group, signals for the two diastereotopic methylene (B1212753) protons of the ethyl group on the nitrogen, and a triplet for its methyl group. The methine proton (CH) at the chiral center would appear as a multiplet, coupled to the adjacent methylene protons of the propyl group and the N-H proton.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. mdpi.com The phenyl group would show distinct signals for the ipso, ortho, meta, and para carbons. The aliphatic region would contain signals for the chiral methine carbon, the methylene and methyl carbons of the ethyl group, and the methylene and methyl carbons of the propyl group. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 (m) | 127.0 - 145.0 |

| Chiral Methine (CH -Ph) | ~3.50 (m) | ~60.0 |

| N-H | Variable (broad s) | - |

| Propyl-CH₂ -CH | ~1.70 (m) | ~30.0 |

| Propyl-CH₃ | ~0.90 (t) | ~11.0 |

| Ethyl-N-CH₂ | ~2.60 (q) | ~45.0 |

| Ethyl-CH₃ | ~1.10 (t) | ~15.0 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation. nih.gov

For this compound (C₁₁H₁₇N), high-resolution mass spectrometry (HRMS) would confirm its exact mass of 163.1361 g/mol . uni.lu The fragmentation pattern in an electron ionization (EI) mass spectrum is predictable. The most common fragmentation pathways for phenylalkylamines involve cleavage alpha to the nitrogen atom and benzylic cleavage. spectrabase.com

Key expected fragments include:

Benzylic cleavage: Loss of an ethyl group (•CH₂CH₃) from the propyl chain to form a stable benzylic cation at m/z 134.

Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃) from the nitrogen to yield an ion at m/z 134.

Alpha-cleavage: Loss of the propyl group (•CH₂CH₂CH₃) to yield an ion at m/z 120.

A base peak is often observed at m/z 105, corresponding to the phenyl-CH-NH₂⁺ fragment after rearrangement. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 163.1361 | Molecular Ion |

| [M+H]⁺ | 164.1434 | Protonated Molecule (ESI) uni.lu |

| [M-C₂H₅]⁺ | 134.0964 | Loss of ethyl radical from propyl or ethyl group |

| [C₈H₁₀N]⁺ | 120.0813 | Loss of propyl group |

Note: Fragmentation is highly dependent on the ionization method (e.g., EI, ESI).

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule. researchgate.net

For this compound, a secondary amine, the following characteristic vibrational modes are expected:

N-H Stretch: A single, weak to medium absorption band in the region of 3300-3350 cm⁻¹. libretexts.orgorgchemboulder.com

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹. uh.eduphyschemres.org

Aliphatic C-H Stretch: Multiple bands appearing just below 3000 cm⁻¹. physchemres.org

N-H Bend (Wag): A broad, strong band in the 665-910 cm⁻¹ region. orgchemboulder.com

C-N Stretch: A medium to weak band in the 1020–1250 cm⁻¹ range for the aliphatic C-N bond. orgchemboulder.com

Aromatic C=C Bending: Characteristic bands in the "fingerprint region," typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹. uh.edu

FT-Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring. researchgate.netnih.gov

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3350 | FT-IR |

| Aromatic C-H Stretch | > 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | < 3000 | FT-IR, FT-Raman |

| Aromatic Ring Breathing | ~1000 | FT-Raman (strong) |

| C-N Stretch | 1020 - 1250 | FT-IR |

Since this compound possesses a chiral center, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for distinguishing between its enantiomers. rsc.org These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Solid-State Structural Investigations via Crystallography

While spectroscopic methods provide invaluable data on molecular structure in solution or gas phases, X-ray crystallography offers an unambiguous picture of the molecule's arrangement in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. wikipedia.org To perform this analysis, a suitable single crystal of a salt of this compound (e.g., hydrochloride or tartrate) would be required. nih.gov

This technique would provide precise data on:

Bond Lengths and Angles: Unambiguous measurement of all interatomic distances and angles.

Conformation: The exact torsion angles defining the spatial arrangement of the phenyl, ethyl, and propyl groups around the chiral center in the solid state.

Absolute Configuration: For an enantiomerically pure crystal, anomalous dispersion effects can be used to determine the absolute configuration (R or S) of the chiral center with high confidence, often expressed via the Flack parameter. nih.gov

Intermolecular Interactions: Reveals details of hydrogen bonding (involving the N-H group) and other non-covalent interactions that dictate the crystal packing.

Although a specific crystal structure for this compound is not publicly documented, the application of this technique remains the gold standard for absolute structural proof. researchgate.netmdpi.com

Polymorphism and Co-crystallization Studies of this compound Salts and Derivatives

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit varied physicochemical properties. ijsra.netresearchgate.net While specific studies on the polymorphism of this compound are not extensively documented, the principles governing this phenomenon are well-established for related small molecules. The formation of different crystal lattices is influenced by factors such as solvent, temperature, and pressure during crystallization. researchgate.net Each polymorphic form possesses a unique molecular arrangement and, consequently, distinct properties.

The investigation of polymorphism and co-crystallization is often pursued by forming salts of the parent compound. For instance, studies on analogous structures like (S)-(−)-1-phenylethylamine, when reacted with squaric acid, have resulted in the formation of crystalline salts whose structures can be resolved using single-crystal X-ray diffraction. researchgate.net Such analyses provide precise data on bond lengths, angles, and the packing of molecules within the crystal, which is foundational for identifying potential polymorphs.

Co-crystallization is another strategy to modify the physicochemical properties of a compound. This involves combining the active molecule with a benign coformer in a specific stoichiometric ratio within a crystal lattice. nih.gov The selection of a coformer is often guided by principles of crystal engineering, such as hydrogen bonding interactions. The ΔpKa value, which is the difference between the pKa of the base (the amine) and the acid (the coformer), is a useful predictor for whether a salt or a co-crystal will form. A ΔpKa value of less than zero typically favors co-crystal formation, while a value greater than three suggests salt formation. nih.gov

Techniques used to screen for and characterize polymorphs and co-crystals include:

Powder X-Ray Diffraction (PXRD): Used to identify the unique diffraction pattern of each crystalline form.

Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as melting points and phase changes, which differ between polymorphs.

Spectroscopic Methods (FTIR, Raman): Provide information on molecular vibrations that can vary with the crystal lattice environment. ijsra.net

Given the structural similarity of this compound to other pharmacologically active amines, it is highly probable that its salts and derivatives would exhibit polymorphism, a characteristic that warrants further investigation to ensure control over its solid-state properties.

Conformational Dynamics and Molecular Flexibility Studies

The biological activity and interaction of a molecule are intrinsically linked to its three-dimensional shape or conformation. pomona.edu Conformational analysis involves studying the different spatial arrangements of atoms (rotamers) that arise from rotation around single bonds. lumenlearning.comchemistrysteps.com

Experimental Probing of Conformational Preferences

Experimental techniques provide direct insight into the preferred conformations of molecules in various states. For complex molecules like this compound and its analogs, chiroptical spectroscopy methods are particularly powerful.

Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD spectra are highly sensitive to the molecule's 3D structure, making it an excellent tool for conformational analysis in solution. rsc.orgresearchgate.net

Raman Optical Activity (ROA): A complementary technique to VCD that measures the difference in Raman scattering intensity for left and right circularly polarized light. rsc.orgresearchgate.net

Studies on the closely related amphetamine and methamphetamine have successfully used VCD and ROA, in conjunction with IR and Raman spectroscopy, to determine the relative populations of different conformers in a solution. rsc.orgresearchgate.net These studies reveal that a molecule does not exist as a single static structure but rather as a dynamic equilibrium of several low-energy conformers. rsc.org For amphetamine, three primary conformers were identified, while methamphetamine showed six. rsc.orgresearchgate.net This experimental data provides a crucial benchmark for validating computational models.

Computational Modeling of Conformational Landscapes

Computational chemistry offers a powerful approach to map the potential energy surface of a molecule and understand its conformational flexibility. nih.gov These methods can predict the geometries and relative energies of different conformers, providing a detailed picture of the molecule's "conformational landscape." researchgate.net

Methods:

Density Functional Theory (DFT): A quantum mechanical method used to calculate the electronic structure of molecules. It provides accurate geometries and relative energies for different conformers. rsc.org

Molecular Dynamics (MD): A simulation technique that models the movement of atoms and molecules over time. MD simulations can explore the conformational space and account for the dynamic interactions with solvent molecules. rsc.org

Findings for Analogous Structures: Computational studies on amphetamine and related phenylethylamines have shown that the conformational preferences are largely determined by the rotation around the Cα-Cβ and Cβ-Cphenyl single bonds. pomona.eduresearchgate.net The relative orientation of the amino group and the phenyl ring dictates the stability of the conformer. Staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. chemistrysteps.comlibretexts.org For amphetamine, a combination of DFT calculations and MD simulations was necessary to accurately reproduce the experimental VCD and ROA spectra, highlighting the importance of sampling the entire conformational space and including solvent effects. rsc.org

The table below, based on data from analogous compounds, illustrates how computational methods can quantify the energy differences between various conformers.

| Conformer Type | Dihedral Angle (N-Cα-Cβ-Cphenyl) | Relative Energy (kcal/mol) | Population (%) |

| Staggered (Anti) | ~180° | 0.00 | High |

| Staggered (Gauche) | ~60° / ~300° | 0.5 - 1.5 | Moderate |

| Eclipsed | ~0° / ~120° | > 3.0 | Low |

| Note: This table represents typical relative energy values for phenylethylamine-type structures based on general principles of conformational analysis. Specific values for this compound would require dedicated computational studies. |

Determination of Enantiomeric Excess and Purity

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). The determination of the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is crucial. wikipedia.org Several analytical methods have been developed for this purpose.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for separating enantiomers. nih.gov These methods typically employ a chiral stationary phase (CSP) or a chiral selector added to the mobile phase or buffer. nih.govyakhak.org For amine compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. yakhak.org The enantiomers interact differently with the chiral environment, leading to different retention times and enabling their separation and quantification. To enhance detection, amines are often derivatized, for example, with nitrobenzoxadiazole (NBD) reagents, before analysis. yakhak.org

NMR Spectroscopy Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). rsc.org Diastereomers have different physical properties and, therefore, distinct signals in the NMR spectrum. bham.ac.uk

A common approach involves:

Reacting the amine mixture with a chiral reagent, such as Mosher's acid or a chiral phosphazane agent. rsc.org

Acquiring an NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR).

Integrating the signals corresponding to each diastereomer. The ratio of the integrals directly correlates to the enantiomeric ratio of the original amine mixture. rsc.orgresearchgate.net

The table below summarizes common chiral derivatizing agents used for determining the enantiomeric excess of primary amines.

| Chiral Derivatizing Agent (CDA) | NMR Nucleus Observed | Key Features |

| Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid) | ¹H, ¹⁹F | Forms stable amide diastereomers; ¹⁹F NMR often provides baseline-separated signals. |

| Chiral Phosphazane Reagents | ³¹P | Reacts rapidly with amines; ³¹P NMR offers a wide chemical shift range and simple spectra. rsc.org |

| 2-formylphenylboronic acid with (R)-BINOL | ¹H | Forms a three-component assembly, generating diastereomers with distinct ¹H NMR signals. bham.ac.uk |

The accuracy of these methods allows for the precise determination of enantiomeric purity, with absolute errors often within 2%. nih.gov

Chemical Reactivity and Mechanistic Investigations of Ethyl 1 Phenylpropyl Amine

Fundamental Reaction Pathways and Mechanisms

The reactivity of Ethyl(1-phenylpropyl)amine can be understood through several fundamental pathways that target its distinct functional regions.

The defining characteristic of the amine group is the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile. chemguide.co.uk A nucleophile is a species that donates an electron pair to an electrophile, forming a chemical bond. The nucleophilicity of the amine in this compound drives its reactions with a variety of electrophilic compounds, including alkyl halides and acyl chlorides.

The reaction with alkyl halides, such as bromoethane, proceeds via a nucleophilic substitution (SN2) mechanism. youtube.com The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com However, this reaction can be difficult to control. The initial product, a tertiary amine, is also nucleophilic and can compete with the starting material for the alkylating agent. libretexts.org This often leads to polyalkylation, resulting in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom is bonded to four alkyl groups and carries a positive charge. chemguide.co.uklibretexts.org

Acylation is another key nucleophilic reaction where the amine attacks the electrophilic carbonyl carbon of an acyl chloride or acid anhydride. chemguide.co.uk This reaction is typically vigorous and results in the formation of a stable amide. youtube.com The mechanism involves a nucleophilic addition to the carbonyl group, followed by the elimination of a leaving group (e.g., a chloride ion), to form the final amide product. mnstate.edu

| Reactant Type | Example Reactant | Product Type | General Mechanism |

| Alkyl Halide | Bromoethane | Tertiary Amine / Quaternary Ammonium Salt | Nucleophilic Substitution (SN2) |

| Acyl Chloride | Ethanoyl Chloride | Amide (N-substituted) | Nucleophilic Acyl Substitution |

| Acid Anhydride | Acetic Anhydride | Amide (N-substituted) | Nucleophilic Acyl Substitution |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide | Nucleophilic Substitution at Sulfur |

This table summarizes the primary nucleophilic reactions involving the amine functionality.

While the amine group is nucleophilic, the aromatic phenyl ring is susceptible to electrophilic attack. Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. youtube.com The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (a benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The (1-ethylpropyl)amino group attached to the phenyl ring acts as an activating group, meaning it increases the rate of electrophilic substitution compared to benzene itself. This is due to the electron-donating inductive effect of the alkyl group, which enriches the electron density of the ring, making it more attractive to electrophiles. chemicalforums.com As an activating group, it directs incoming electrophiles primarily to the ortho and para positions. youtube.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com

Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Formation of a new carbon-carbon bond by adding an alkyl or acyl group, using an alkyl halide or acyl chloride with a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

The aliphatic propyl chain is generally unreactive toward electrophiles under standard conditions.

| Reaction Type | Typical Reagents | Electrophile (E+) | Product |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-substituted ring |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted ring |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Phenylsulfonic acid derivative |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Alkyl-substituted ring |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ | Acyl-substituted ring (ketone) |

This table outlines key electrophilic aromatic substitution reactions applicable to the phenyl ring of this compound.

The oxidation of this compound can occur at several positions. Metabolic studies of structurally similar compounds, such as amphetamine, provide insight into these oxidative pathways. nih.gov The primary sites of oxidation are the aromatic ring and the aliphatic side chain. nih.gov

Aromatic Hydroxylation: This process involves the introduction of a hydroxyl (-OH) group onto the phenyl ring, most commonly at the para-position, to form a phenolic derivative. nih.gov This reaction is often mediated by cytochrome P450 enzymes in biological systems. nih.gov

Aliphatic Hydroxylation: Oxidation can also occur on the propyl chain, particularly at the carbon atom attached to the nitrogen (the β-carbon). nih.gov This results in the formation of an alcohol derivative.

N-Dealkylation: The ethyl group attached to the nitrogen can be oxidatively removed, converting the secondary amine into a primary amine. nih.gov

Reduction of the amine functionality itself is not a common reaction as amines are already in a reduced state. However, reductive amination, the reaction of a ketone with an amine in the presence of a reducing agent, is a common synthetic route to produce such amines, where an imine intermediate is reduced to the final amine product. rsc.org

Derivatization Strategies and Functional Group Transformations

Derivatization involves chemically modifying a compound to produce a new substance with different properties, often for analytical purposes like chromatography. sigmaaldrich.comresearchgate.net For this compound, derivatization primarily targets the reactive amine group.

The nucleophilic nature of the secondary amine allows for the straightforward synthesis of a wide range of nitrogen-containing derivatives. youtube.com These reactions are fundamental to functional group transformations and are widely used in medicinal chemistry and material science. nih.govmdpi.com

Amide Formation: As discussed previously, amines react readily with acid chlorides and acid anhydrides to form amides. libretexts.orggoogle.com This is a robust and common derivatization method. researchgate.net Enzymatic methods using lipases have also been developed as a green chemistry approach to amide synthesis. nih.gov

Urea (B33335) Formation: Substituted ureas are formed by the reaction of the amine with an isocyanate (R-N=C=O). nih.gov The amine's lone pair attacks the electrophilic carbon of the isocyanate, yielding the urea derivative. nih.govasianpubs.org This reaction is central to the synthesis of many pharmaceutical compounds. nih.gov

Sulfonamide Formation: Reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. libretexts.org This reaction is analogous to acylation but occurs at a sulfur center. libretexts.org

| Derivative Class | Reagent Type | Example Reagent | Functional Group Formed |

| Amide | Acid Chloride | Acetyl chloride | -N-C(=O)R |

| Amide | Acid Anhydride | Acetic anhydride | -N-C(=O)R |

| Urea | Isocyanate | Phenyl isocyanate | -N-C(=O)-NHR |

| Carbamate | Chloroformate | Ethyl chloroformate | -N-C(=O)-OR |

| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride | -N-S(=O)₂R |

This table shows common derivatization strategies targeting the amine group of this compound and the resulting functional groups.

Functional group transformations can also be performed on the phenyl ring and the propyl chain, although these are generally less common than reactions at the amine center.

Phenyl Ring: The electrophilic substitution reactions discussed in section 4.1.2 (nitration, halogenation, etc.) are primary methods for introducing new functional groups onto the aromatic ring. For example, nitration introduces a nitro group, which can subsequently be reduced to a primary amine, allowing for further derivatization at the ring.

Propyl Chain: The Hofmann elimination reaction provides a pathway to transform the amine into an alkene. libretexts.org This process involves exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium iodide salt. libretexts.org Subsequent treatment with a base, such as silver oxide, induces an elimination reaction that removes the nitrogen-containing group and forms a double bond in the propyl chain. libretexts.org Due to the steric bulk of the leaving group, this reaction typically follows anti-Zaitsev regiochemistry, favoring the formation of the less substituted alkene. libretexts.org

Catalytic Roles of this compound and its Derivatives

Currently, there is a notable lack of specific, publicly available research detailing the direct application of this compound as a chiral ligand in asymmetric metal catalysis or as a primary organocatalyst. Scientific literature extensively covers the broad fields of chiral amines and their derivatives in catalysis; however, focused studies on this particular compound are not readily found in existing chemical databases and research publications.

Use as a Chiral Ligand in Asymmetric Metal Catalysis

While the molecular structure of this compound, featuring a chiral center and a nitrogen atom capable of coordination, suggests potential as a chiral ligand for transition metals, dedicated studies demonstrating this application are not available in the reviewed scientific literature. In principle, chiral amines of this nature can coordinate to metal centers, influencing the stereochemical outcome of catalytic reactions. However, without specific research on this compound, any discussion of its role would be purely speculative and fall outside the scope of this scientifically grounded article.

Application as an Organocatalyst or Basic Catalyst

Similarly, the basic nature of the secondary amine in this compound indicates a potential for it to act as a basic or nucleophilic organocatalyst. Chiral amines are known to catalyze a variety of organic transformations. Despite this, there is no specific evidence in published research to confirm that this compound or its simple derivatives have been successfully employed or studied as organocatalysts for specific reactions.

Mechanistic Insights into Catalytic Cycles

Given the absence of studies on the catalytic applications of this compound, there are consequently no mechanistic investigations into its potential catalytic cycles. Mechanistic insights are derived from detailed experimental and computational studies of reactions where a compound is an active catalyst, and such data for this compound is not present in the current body of scientific literature.

Kinetic and Thermodynamic Aspects of Reactivity

A thorough review of scientific databases reveals no specific kinetic or thermodynamic studies focused on the chemical reactivity of this compound in a catalytic context.

Reaction Rate Determinations and Order Analysis

No information is available regarding the determination of reaction rates or the analysis of reaction orders for any catalytic process involving this compound. Such data would be foundational to understanding its catalytic potential and mechanism, but the requisite research has not been published.

Activation Energy Profiles and Transition State Characterization

Consistent with the lack of kinetic studies, there are no published reports on the activation energy profiles or the characterization of transition states for reactions catalyzed by this compound. These advanced mechanistic details are contingent on initial findings of catalytic activity, which are not currently available.

Equilibrium Studies and Thermodynamic Control

The reactivity of this compound, like any chemical reaction, is governed by the principles of thermodynamics and kinetics. While specific experimental data on the equilibrium studies of this compound are not extensively documented in publicly available literature, a thorough understanding of its potential reactivity can be derived from the fundamental principles of thermodynamic and kinetic control. In many reactions, a mixture of products is possible, and the composition of this mixture is determined by whether the reaction is under kinetic or thermodynamic control.

Under kinetic control , the major product is the one that is formed the fastest. This product has the lowest activation energy. These reactions are typically conducted at lower temperatures and for shorter durations, and they are often irreversible.

Conversely, under thermodynamic control , the major product is the most stable one. This product has the lowest Gibbs free energy. Reactions under thermodynamic control are generally reversible and are typically carried out at higher temperatures and for longer reaction times, allowing the system to reach equilibrium.

A classic example of this dichotomy is observed in reactions that can yield different constitutional isomers or stereoisomers. For a secondary amine like this compound, reactions such as N-alkylation could potentially lead to different products depending on the reaction conditions.

Illustrative Reaction Coordinate Diagram

To visualize the concepts of kinetic and thermodynamic control, a reaction coordinate diagram can be utilized. The diagram below illustrates a hypothetical reaction where this compound (Reactant) can form two different products, Product A (the kinetic product) and Product B (the thermodynamic product).

Reaction Coordinate Diagram for a Hypothetical Reaction of this compound

Product A is the kinetic product because it has a lower activation energy (Ea), meaning it is formed more quickly.

For the system to favor the thermodynamic product, the reaction must be reversible, allowing the initially formed kinetic product to revert to the starting material and then overcome the higher activation energy barrier to form the more stable thermodynamic product.

Hypothetical Product Distribution under Kinetic vs. Thermodynamic Control

The influence of reaction conditions on the product distribution can be significant. The following table provides a hypothetical illustration of how temperature could affect the product ratio in a reaction involving this compound.

| Reaction Condition | Temperature | Major Product | Minor Product | Product Ratio (Major:Minor) | Control Type |

| 1 | Low (e.g., 0°C) | Kinetic Product | Thermodynamic Product | 80:20 | Kinetic |

| 2 | High (e.g., 100°C) | Thermodynamic Product | Kinetic Product | 15:85 | Thermodynamic |

Note: This data is illustrative and intended to explain the concepts of kinetic and thermodynamic control. Specific experimental data for this compound is not available in the cited literature.

Detailed Research Findings

While specific research focusing on the equilibrium studies and thermodynamic control of this compound is sparse, general principles of amine reactivity provide a basis for understanding its behavior. The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

In reactions such as N-alkylation, the secondary amine can be converted into a tertiary amine. The direct alkylation of secondary amines can sometimes lead to the formation of quaternary ammonium salts if the reaction is not carefully controlled. The reversibility of these alkylation reactions is a key factor in determining whether a kinetic or thermodynamic product will dominate. The formation of ammonium halide salts is often a reversible process, and at higher temperatures, an equilibrium can be established.

For instance, the reaction of this compound with an alkyl halide could potentially undergo an elimination reaction in competition with the substitution reaction, especially at higher temperatures. In such a scenario, the Zaitsev and Hofmann products could be considered the thermodynamic and kinetic products, respectively, depending on the specific reactants and conditions.

In the absence of direct experimental studies, computational chemistry could offer valuable insights. Quantum chemical calculations could be employed to determine the geometries, activation energies, and relative stabilities of the potential products and transition states for reactions involving this compound. Such theoretical studies would be instrumental in predicting the conditions that would favor kinetic or thermodynamic control.

Theoretical and Computational Chemistry of Ethyl 1 Phenylpropyl Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are instrumental in elucidating the fundamental electronic and structural properties of molecules like Ethyl(1-phenylpropyl)amine. For analogous compounds such as 1-Methyl-3-phenylpropylamine (B141231), researchers have utilized the B3LYP functional combined with the 6-311++G(d,p) basis set to predict molecular structures and spectroscopic characteristics . These calculations are foundational for understanding the molecule's electronic behavior in various chemical environments .

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity wikipedia.orgirjweb.com. A smaller gap generally suggests higher reactivity wikipedia.orgirjweb.com. For phenethylamine derivatives, the HOMO is typically localized on the phenyl ring, indicating it as the primary site for electrophilic attack, while the LUMO is distributed over the entire molecule.

The charge distribution within this compound can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This reveals the partial charges on each atom, highlighting the polarity of bonds and potential sites for nucleophilic or electrophilic attack. The nitrogen atom, due to its electronegativity, is expected to carry a partial negative charge, making it a nucleophilic center.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. The MEP map would likely show a region of negative potential (typically colored red) around the nitrogen atom, corresponding to the lone pair of electrons and indicating a site for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those of the amine group.

Table 1: Representative Frontier Orbital Energies for Phenylalkylamine Analogs

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 to -9.5 |

| LUMO | -0.5 to 0.5 |

| HOMO-LUMO Gap | 8.0 to 10.0 |

Note: These are typical ranges for similar molecules and the exact values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters and Spectral Interpretation

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structural confirmation. For related compounds, DFT has been used to calculate vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts nih.gov.

Vibrational Spectroscopy: Theoretical calculations of vibrational spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions, such as N-H stretching, C-H stretching of the aromatic ring and alkyl chain, and phenyl ring vibrations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical predictions can be invaluable in interpreting complex experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for a Representative Phenylalkylamine

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹H NMR (ppm) | Aromatic: 7.1-7.4, CH-N: 3.0-3.5, CH₂: 1.5-2.0, CH₃: 0.9-1.2 |

| ¹³C NMR (ppm) | Aromatic: 125-145, C-N: 50-60, Alkyl C: 10-40 |

| IR (cm⁻¹) | N-H stretch: ~3300, Aromatic C-H stretch: ~3030, Aliphatic C-H stretch: 2850-2960 |

Note: These are generalized predictions based on similar structures.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways, including the characterization of transition states and intermediates. For a molecule like this compound, potential reactions could include N-alkylation, acylation, or oxidation. DFT calculations can be used to model the potential energy surface of these reactions, identifying the lowest energy pathways. The calculation of transition state geometries and their corresponding activation energies provides quantitative insights into reaction kinetics. While specific studies on this molecule are lacking, computational approaches have been successfully applied to understand the reaction mechanisms of other amines and related compounds.

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations are well-suited for studying the properties of single molecules, molecular dynamics (MD) and Monte Carlo (MC) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules.

Simulation of Conformational Dynamics in Different Environments

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. MD simulations can be used to explore the different accessible conformations and their relative stabilities in various environments (e.g., in a vacuum, in water, or in a non-polar solvent). Such studies on related phenethylamines have shown that the conformational preferences, particularly the torsion angle between the phenyl ring and the amino group, are influenced by the environment. In the gas phase, a folded or gauche conformation is often preferred due to favorable intramolecular interactions, while in a polar solvent, an extended or anti conformation may be more stable.

Modeling of Intermolecular Interactions

MD simulations are also a powerful tool for studying the intermolecular interactions of this compound with solvent molecules or other solutes. The amine group can act as both a hydrogen bond donor (N-H) and acceptor (lone pair on N), leading to strong interactions with protic solvents like water. The phenyl ring can engage in π-π stacking interactions with other aromatic systems. Understanding these intermolecular forces is crucial for predicting the molecule's physical properties, such as solubility and boiling point, as well as its behavior in biological systems. Studies on secondary and tertiary amines have used MD simulations to investigate the strength of intermolecular interactions.

Structure-Reactivity and Structure-Property Relationship Studies of this compound

The exploration of the chemical space occupied by this compound and its analogs can be significantly accelerated and deepened through the use of computational chemistry. Structure-reactivity and structure-property relationship studies, in particular, offer a powerful lens through which to understand and predict the behavior of this compound. By correlating its molecular structure with its reactivity and physical properties, researchers can design novel molecules with tailored characteristics and gain insights into their underlying chemical mechanisms.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. While specific QSRR studies on this compound are not extensively documented in publicly available literature, the principles of QSRR can be readily applied to understand its chemical behavior by drawing parallels with studies on structurally similar aromatic amines.

A hypothetical QSRR study for a series of substituted this compound analogs might aim to predict their rate of N-dealkylation, a common metabolic pathway for such compounds. The reactivity (k) could be modeled as a function of various molecular descriptors that quantify the electronic and steric effects of substituents on the phenyl ring or the alkyl chain.

A general form of a QSRR equation could be:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

k is the reaction rate constant.